Empagliflozin α-Anomer-d4 Empagliflozin α-Anomer-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204734
InChI:
SMILES:
Molecular Formula: C₂₃H₂₃D₄ClO₇
Molecular Weight: 454.93

Empagliflozin α-Anomer-d4

CAS No.:

Cat. No.: VC0204734

Molecular Formula: C₂₃H₂₃D₄ClO₇

Molecular Weight: 454.93

* For research use only. Not for human or veterinary use.

Empagliflozin α-Anomer-d4 -

Specification

Molecular Formula C₂₃H₂₃D₄ClO₇
Molecular Weight 454.93

Introduction

Empagliflozin α-Anomer-d4 is a deuterium-labeled version of the α-anomer of empagliflozin, containing four deuterium atoms in its structure. The compound exhibits specific stereochemistry that distinguishes it from the parent empagliflozin molecule. The α-anomer configuration refers to the specific stereochemical arrangement at the anomeric carbon of the pyran ring, which differs from the β-anomer configuration found in the therapeutic empagliflozin compound. This configuration is critical for its function as a reference standard in analytical procedures.

Basic Chemical Information

The detailed chemical properties of Empagliflozin α-Anomer-d4 are summarized in the following table:

PropertyValue
Molecular FormulaC23H23D4ClO7
Molecular Weight454.93 g/mol
IUPAC Name(2R,3R,4R,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl-2,2,5,5-d4)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
SIL TypeDeuterium
Product FormatNeat

The compound features four deuterium atoms at specific positions (2,2,5,5) on the tetrahydrofuran ring, which provides it with distinctive analytical properties compared to its non-deuterated counterpart .

Structural Characteristics

The structure of Empagliflozin α-Anomer-d4 contains several key functional groups and moieties:

  • A chlorophenyl group

  • A benzyl linker

  • A tetrahydrofuran ring with four deuterium substitutions

  • A pyran ring with the α-anomeric configuration

  • Multiple hydroxyl groups

The SMILES notation for the compound is: OC[C@H]1OC@HC@HC@@H[C@@H]1O .

Relationship to Empagliflozin

Empagliflozin α-Anomer-d4 is closely related to empagliflozin, which is a sodium glucose co-transporter-2 (SGLT2) inhibitor used to improve glycemic control in adults with type 2 diabetes . While empagliflozin is the active pharmaceutical ingredient (API), the α-anomer represents a specific stereoisomer that is considered an impurity in the manufacturing process of empagliflozin. The addition of deuterium labeling creates a stable isotope-labeled compound that serves important analytical functions.

Comparison with Non-deuterated Analogue

The non-deuterated Empagliflozin α-Anomer has the molecular formula C23H27ClO7 and a molecular weight of 450.91 g/mol . The difference of 4.02 g/mol between the non-deuterated and deuterated versions corresponds exactly to the mass difference between four hydrogen atoms and four deuterium atoms. This mass difference is crucial for its application in analytical methods, particularly in mass spectrometry-based assays.

Applications in Pharmaceutical Analysis

Quality Control Applications

Physicochemical Properties

Spectroscopic Characteristics

The deuterium labeling in Empagliflozin α-Anomer-d4 confers unique spectroscopic properties that differentiate it from the non-deuterated compound. In mass spectrometry, the compound exhibits characteristic fragmentation patterns with fragments that are 4 Da heavier than those of the non-deuterated analogue, making it ideal for use as an internal standard.

Stability Considerations

The carbon-deuterium bonds in the compound are generally more stable than carbon-hydrogen bonds, which can influence the compound's stability under certain conditions. This enhanced stability can be advantageous in analytical applications where sample stability is a concern.

Related Compounds

Several related compounds are mentioned in the pharmaceutical literature, including:

  • Empagliflozin (the parent API)

  • Empagliflozin α-Anomer (non-deuterated version)

  • Empagliflozin-d4 (potentially with different stereochemistry)

  • Empagliflozin Acetyl impurity

  • Empagliflozin Methoxy Impurity

These compounds collectively form part of the impurity profile that must be monitored during the manufacture and quality control of empagliflozin-containing pharmaceutical products.

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